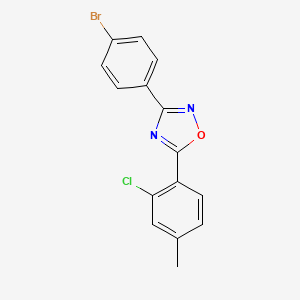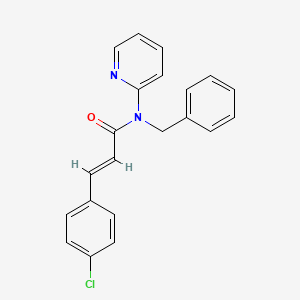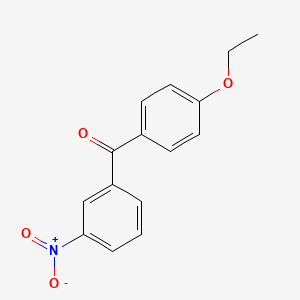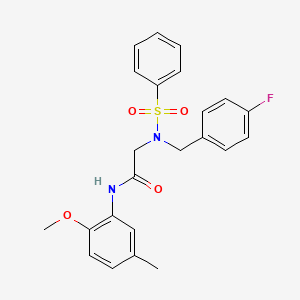
3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the family of oxadiazoles. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, disruption of cell membrane integrity, and modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, reduce oxidative stress and inflammation, and enhance the activity of antioxidant enzymes. It has also been shown to modulate the expression of various genes involved in cell signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole is its broad-spectrum biological activity, which makes it a potential candidate for the development of new drugs. It is also relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and neurodegenerative disorders. Another direction is to explore its potential as a material for the development of new sensors, catalysts, and electronic devices. Additionally, further studies are needed to elucidate the mechanism of action and the structure-activity relationship of the compound, which could lead to the development of more potent and selective derivatives.
In conclusion, 3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole is a promising compound with diverse potential applications. Its synthesis method is well established, and its biological activities have been extensively studied. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods involves the reaction of 2-chloro-4-methylphenylhydrazine with 4-bromobenzoyl chloride in the presence of a base, followed by cyclization with cyanogen bromide. Another method involves the reaction of 2-chloro-4-methylphenylhydrazine with 4-bromobenzaldehyde in the presence of a base, followed by cyclization with acetic anhydride. Both methods have been reported to yield high purity and good yields of the target compound.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antibacterial, antifungal, and antiviral activities against various pathogens. It has also shown promising anticancer activity against different cancer cell lines, including breast, lung, and colon cancer. In addition, it has been reported to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c1-9-2-7-12(13(17)8-9)15-18-14(19-20-15)10-3-5-11(16)6-4-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUIMFNCSREKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5805400.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)

![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)



![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)


![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)
